molecular formula C27H26ClNO4 B2575886 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 67066-34-6

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No. B2575886
CAS RN: 67066-34-6
M. Wt: 463.96
InChI Key: VAGIKTCSKNWHTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate (BTTP) is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. BTTP is a cationic dye that is widely used as a fluorescent probe for various biological applications. It has been found to have potential applications in the field of biomedical research, including cancer diagnosis and treatment.

Mechanism of Action

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate works by binding to specific targets in cells and tissues, resulting in a change in its fluorescence properties. The binding of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate to calcium ions in cells results in a change in its fluorescence intensity, which can be detected using fluorescence microscopy. Similarly, 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can be used to detect changes in pH and ROS levels in cells.
Biochemical and Physiological Effects
1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been found to have minimal toxicity and does not interfere with cellular processes. It has been used in various in vitro and in vivo studies to investigate cellular processes such as apoptosis, cell proliferation, and differentiation. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has also been found to have potential applications in cancer diagnosis and treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research is its high sensitivity and specificity. It can detect changes in cellular processes at a low concentration, making it an ideal tool for studying cellular processes. Another advantage of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is its ease of use and compatibility with various imaging techniques. However, one of the limitations of using 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is its limited photostability, which can affect the accuracy of the results obtained.

Future Directions

There are several future directions for the use of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in scientific research. One area of interest is the development of new 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate derivatives that have improved photostability and sensitivity. Another area of interest is the use of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate in the development of new diagnostic and therapeutic agents for cancer. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has also been found to have potential applications in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is a cationic dye that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a fluorescent probe for various biological applications and has potential applications in cancer diagnosis and treatment. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves the reaction of 1-butyl-2,4,6-triphenylpyridine with perchloric acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting compound is a highly crystalline solid that is soluble in organic solvents.

Scientific Research Applications

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been extensively used in scientific research as a fluorescent probe for various biological applications. It has been found to be highly sensitive to changes in the microenvironment of cells and tissues, making it an ideal tool for studying cellular processes. 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has been used for imaging intracellular calcium ions, monitoring pH changes, and detecting reactive oxygen species (ROS) in living cells.

properties

IUPAC Name

1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGIKTCSKNWHTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate

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